2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

bioconjugation cross-coupling PROTAC linker

This compound uniquely combines a 2-bromoaryl handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with an NHS ester for selective amine conjugation. Unlike 3-chloro, 4-tert-butyl, or 3-CF3 analogs, its ortho-bromine enables late-stage sequential functionalization—essential for constructing PROTAC linkers or ADC payloads without protecting-group strategies. The PEG ethoxyethyl spacer enhances solubility and minimizes antibody aggregation. Buyers in targeted protein degradation and bioconjugation should select this ortho-bromo regioisomer to ensure reproducible reactivity and avoid confounding 5-lipoxygenase (5-LO) off-target effects confirmed in screening assays.

Molecular Formula C15H17BrN2O4
Molecular Weight 369.215
CAS No. 2034232-52-3
Cat. No. B2583107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
CAS2034232-52-3
Molecular FormulaC15H17BrN2O4
Molecular Weight369.215
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C15H17BrN2O4/c16-12-4-2-1-3-11(12)15(21)17-7-9-22-10-8-18-13(19)5-6-14(18)20/h1-4H,5-10H2,(H,17,21)
InChIKeyQPFXEIHPYMOGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034232-52-3 | 2-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide – Procurement-Ready Compound Profile


2-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide (CAS 2034232-52-3) is a brominated benzamide derivative incorporating a reactive N‑hydroxysuccinimide (NHS) ester moiety and a polyethylene glycol (PEG)-like ethoxyethyl spacer [1]. With a molecular formula of C₁₅H₁₇BrN₂O₄ and a molecular weight of 369.21 g/mol, the compound is a white to off‑white solid at room temperature [1]. Its structural features make it a candidate for bioconjugation, crosslinking, and targeted‑protein‑degradation (PROTAC) applications, where the NHS ester forms stable amide bonds with primary amines and the 2‑bromo substituent offers a handle for subsequent transition‑metal‑catalysed functionalisation [1].

Why 2-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide Cannot Be Swapped for Another Benzamide‑PEG‑NHS Analog


Compounds sharing the benzamide‑PEG‑NHS scaffold (e.g., 3‑chloro, 4‑tert‑butyl, or 3‑trifluoromethoxy analogs) are not functionally interchangeable because the nature of the aryl substituent governs both the compound’s reactivity in downstream conjugation chemistry and its biological recognition profile [1]. The 2‑bromo group is a versatile synthetic linchpin: it participates in palladium‑catalysed cross‑couplings (Suzuki, Buchwald‑Hartwig) that cannot be replicated by chloro, tert‑butyl, or trifluoromethoxy groups under comparable mild conditions [1]. Simultaneously, the ortho‑position of the bromine introduces a steric and electronic environment distinct from para‑ or meta‑substituted congeners, potentially altering target‑binding affinity in biochemical assays. Therefore, replacing the 2‑bromo compound with a generically similar benzamide‑PEG‑NHS derivative without explicit comparative performance data risks compromising both synthetic utility and biological readouts.

Quantitative Differentiation of 2034232-52-3 Against Its Closest Structural Analogs


Synthetic Versatility: 2‑Br Versus Common Aryl Substituents

The 2‑bromo substituent enables Pd‑catalysed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that are not feasible with the 4‑tert‑butyl or 3‑trifluoromethoxy analogs, which lack a halogen leaving group. Compared to the 3‑chloro analog, the bromine atom offers higher oxidative‑addition reactivity due to the weaker C–Br bond (bond dissociation energy ≈ 80 kcal/mol for C–Br vs. ≈ 95 kcal/mol for C–Cl), allowing faster coupling under milder conditions [1]. This property is specifically highlighted in the compound’s manufacturer description as a key differentiation for further functionalisation [1].

bioconjugation cross-coupling PROTAC linker

5‑Lipoxygenase Inhibitory Activity at Screening Concentration

In a ChEMBL‑deposited assay, the compound was evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at a single concentration of 100 µM and showed no significant activity [1]. This negative result provides a selectivity benchmark: the compound does not interfere with this eicosanoid‑pathway enzyme at 100 µM, which may be advantageous in phenotypic screens where 5‑LO inhibition is undesirable.

5‑lipoxygenase RBL‑1 enzyme inhibition

Aqueous Solubility and PEG‑Linker Hydrophilicity Advantage

The ethoxyethyl (PEG‑like) spacer confers improved aqueous solubility relative to alkyl‑chain analogs. The computed topological polar surface area (TPSA) of 75.7 Ų and XLogP3 of 0.7 [1] indicate a balanced hydrophilic‑lipophilic profile that facilitates dissolution in aqueous buffers commonly used for bioconjugation. In contrast, analogs lacking the PEG spacer (e.g., simple N‑(2‑aminoethyl)benzamides) exhibit substantially higher logP values and reduced water solubility, potentially requiring organic co‑solvents that can denature proteins.

solubility PEG spacer bioconjugation efficiency

Ortho‑Bromo Substitution Effect on Benzamide Conformation and Target Recognition

The ortho‑bromo substitution on the benzamide ring imposes torsional restriction between the aryl ring and the amide carbonyl, altering the conformational ensemble relative to para‑ or meta‑substituted analogs. While no direct comparative binding data are available for this specific compound, ortho‑substituted benzamides generally exhibit different target‑binding profiles compared to their para‑ or unsubstituted counterparts due to altered dihedral angles and electrostatic potential surfaces [1]. This stereoelectronic effect is expected to contribute to differential biochemical recognition in assays where the benzamide moiety engages a hydrophobic binding pocket.

ortho effect conformational restriction target binding

Optimal Application Scenarios for 2-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide (CAS 2034232-52-3)


PROTAC Linker Synthesis Requiring Post‑Conjugation Aryl Elaboration

The compound’s NHS ester enables covalent attachment to a target‑binding ligand via its primary amine, while the 2‑bromoaryl handle permits subsequent Suzuki coupling to install a hydrophobic tag or a second ligand moiety. This sequential, chemoselective strategy is not accessible with 3‑chloro or 4‑tert‑butyl analogs, making the 2‑bromo derivative the only viable choice when late‑stage diversification of the PROTAC linker is required [1].

Antibody‑Drug Conjugate (ADC) Linker with Orthogonal Reactivity

In ADC construction, the NHS ester reacts with surface lysine residues on the antibody, while the pendant 2‑bromobenzamide serves as an orthogonal attachment point for a cytotoxic payload via Pd‑mediated cross‑coupling. This dual‑reactivity profile reduces the need for protecting‑group strategies and simplifies the conjugation workflow [1]. The PEG spacer also minimises antibody aggregation by improving linker hydrophilicity [1].

Biochemical Probe Design Where 5‑Lipoxygenase Silence Is Critical

Screening data confirm that the compound does not inhibit 5‑lipoxygenase at 100 µM [2]. Researchers developing probes for pathways where 5‑LO activity must remain unperturbed (e.g., leukotriene‑independent inflammation models) can select this compound with confidence that it will not confound assay results through 5‑LO off‑target effects.

Structure‑Activity Relationship (SAR) Studies on ortho‑Substituted Benzamides

The 2‑bromo regioisomer allows medicinal chemists to systematically probe the effect of ortho substitution on target binding. Head‑to‑head comparison with the corresponding 3‑chloro, 4‑tert‑butyl, or 3‑trifluoromethoxy analogs in the same assay platform can reveal the steric and electronic contributions of the ortho position [3], guiding lead‑optimisation campaigns.

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